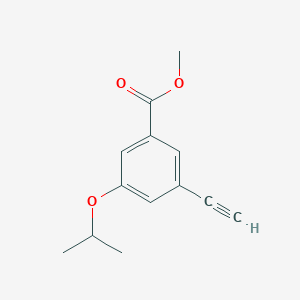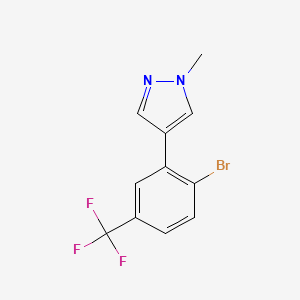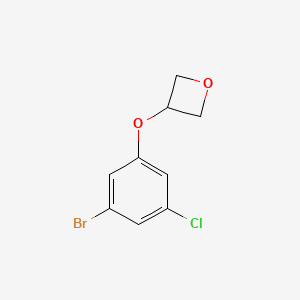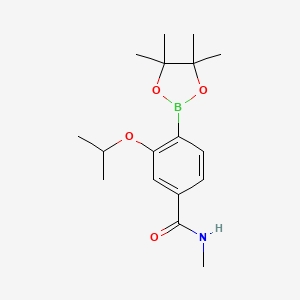![molecular formula C20H22O6 B13720609 [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol CAS No. 35827-52-2](/img/structure/B13720609.png)
[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic compound featuring two 1,3-dioxolane rings and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the formation of 1,3-dioxolane rings through the reaction of diols with aldehydes or ketones under acidic conditions. The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. The hydroxymethyl group is usually added through a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity.
作用機序
The mechanism by which [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
類似化合物との比較
Similar Compounds
- [2-Phenyl-1,3-dioxolane]
- [5-(Hydroxymethyl)-2-phenyl-1,3-dioxolane]
- [2-Phenyl-1,3-dioxane]
Uniqueness
Compared to similar compounds, [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol features two 1,3-dioxolane rings, which can enhance its stability and reactivity. The presence of multiple functional groups allows for diverse chemical modifications and applications.
特性
CAS番号 |
35827-52-2 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
[5-[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChIキー |
FRNYWYUVZQQBQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)










